1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one
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Overview
Description
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of pyrrolooxazinetriones with diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction typically takes 40-60 minutes until the bright red color of the starting material disappears, indicating the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential use in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity.
Uniqueness
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one is unique due to its specific structural features and the presence of a hydroxyethyl group, which can influence its chemical reactivity and biological activity. Its diverse range of applications in various fields also sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H10N4O2 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H10N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h9,12H,1-4H2 |
InChI Key |
DGRQJMYMIUVXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)CN=C2N(N1)CCO |
Origin of Product |
United States |
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